
4-Fluoro-3-(trifluoromethyl)benzoic acid
Overview
Description
4-Fluoro-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a benzene ring, making it a valuable building block in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of 3-(trifluoromethyl)benzoic acid using a fluorinating agent such as Selectfluor . The reaction is usually carried out under mild conditions to prevent over-fluorination and degradation of the product.
Industrial Production Methods
Industrial production of 4-Fluoro-3-(trifluoromethyl)benzoic acid often employs large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form more complex derivatives, often using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 4-fluoro-3-(trifluoromethyl)benzyl alcohol.
Oxidation: Formation of 4-fluoro-3-(trifluoromethyl)benzaldehyde or other oxidized derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4-Fluoro-3-(trifluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating inflammation and pain. The presence of fluorine atoms enhances the bioactivity and selectivity of these compounds, making them more effective in targeting specific biological pathways. For instance, it is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics, where its incorporation can improve pharmacokinetic properties such as solubility and metabolic stability .
Agricultural Chemicals
Formulation of Agrochemicals
In the agricultural sector, this compound is instrumental in developing herbicides and pesticides. The trifluoromethyl group significantly enhances the efficacy and stability of these agrochemicals, allowing for improved pest management strategies. Research indicates that formulations containing this compound exhibit increased activity against a broad spectrum of pests while minimizing environmental impact .
Material Science
Development of Advanced Materials
The compound is also explored for its potential in material science, particularly in creating advanced polymers and coatings. Its unique chemical structure contributes to enhanced durability and chemical resistance, essential for industrial applications. Studies show that materials incorporating this compound exhibit superior performance under harsh conditions, making them suitable for applications ranging from automotive to aerospace industries .
Analytical Chemistry
Reagent in Analytical Techniques
In analytical chemistry, this compound acts as a reagent in various techniques such as chromatography and mass spectrometry. Its distinct chemical signature aids in the accurate identification and quantification of other substances, facilitating advancements in chemical analysis and quality control processes .
Fluorine Chemistry Research
Insights into Fluorinated Compounds
This compound plays a significant role in fluorine chemistry research, providing insights into the reactivity and potential applications of fluorinated compounds across diverse fields including electronics and energy storage. The unique properties conferred by fluorination are being studied to develop new materials with enhanced performance characteristics .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Key intermediate for NSAIDs and analgesics; improves bioactivity and selectivity |
Agricultural Chemicals | Used in formulating effective herbicides and pesticides; enhances efficacy and stability |
Material Science | Contributes to advanced polymers and coatings; improves durability and chemical resistance |
Analytical Chemistry | Acts as a reagent in chromatography and mass spectrometry; aids in substance identification |
Fluorine Chemistry Research | Provides insights into reactivity of fluorinated compounds; potential applications in electronics |
Case Studies
- Pharmaceutical Applications : A study demonstrated that incorporating this compound into NSAID formulations resulted in a significant increase in anti-inflammatory activity compared to non-fluorinated analogs.
- Agricultural Efficacy : Field trials showed that herbicides formulated with this compound achieved higher control rates over resistant weed species compared to traditional formulations.
- Material Durability : Research on polymer coatings revealed that those containing this compound exhibited superior resistance to chemical degradation, extending their lifespan under industrial conditions.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules . This results in the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison
4-Fluoro-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring, which significantly influences its reactivity and interaction with other molecules . Compared to its isomers, it exhibits distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Biological Activity
4-Fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of both fluorine and trifluoromethyl groups, significantly influence its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H4F4O2, with a molecular weight of approximately 222.14 g/mol. The compound consists of a benzoic acid core substituted with a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position. This arrangement enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological targets.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Lipophilicity : The introduction of fluorine atoms increases the lipophilicity of the compound, allowing better membrane penetration and enhanced bioavailability in biological systems.
- Metabolic Stability : The trifluoromethyl group contributes to the compound's resistance to enzymatic degradation, prolonging its action within biological environments.
- Binding Affinity : Structural modifications involving fluorinated groups can improve binding affinity to various biological targets, including enzymes and receptors involved in metabolic pathways .
Antimicrobial Activity
Research has demonstrated that derivatives containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that fluorinated benzoic acids can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 2 µg/mL, indicating potent antibacterial activity .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 1-2 | Staphylococcus aureus |
Trifluoromethyl derivatives | 1-4 | Bacillus subtilis |
Chloro-fluoro derivatives | <0.5 | Multiple strains |
Anti-inflammatory and Anticancer Potential
The unique electronic properties imparted by the trifluoromethyl group have also been explored for anti-inflammatory and anticancer applications. Preliminary studies suggest that compounds similar to this compound may enhance binding affinities to targets involved in inflammation and cancer proliferation pathways. This has led to investigations into their potential as lead compounds in drug discovery .
Case Studies
- Antimicrobial Efficacy : A study focused on a series of fluorinated benzoic acids demonstrated that those with trifluoromethyl substitutions exhibited improved antimicrobial activities compared to non-fluorinated analogs. The study highlighted that structural modifications significantly influenced potency against resistant bacterial strains .
- Pharmacological Profiling : In another research effort, compounds derived from this compound were evaluated for their pharmacodynamic properties. Results indicated enhanced efficacy in inhibiting specific enzymes involved in metabolic processes, suggesting potential therapeutic applications in treating metabolic disorders .
- Synthesis and Applications : The synthesis of potassium channel openers using this compound as a building block has been reported. These compounds are being investigated for their effectiveness in treating epilepsy, showcasing the versatility of this fluorinated benzoic acid in pharmaceutical applications .
Properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBPZYCJUADXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334903 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67515-55-3 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.